Higher Photoacid Generation Efficiency in 157 nm Lithography Compared to Triphenylsulfonium Nonaflate
In a model 157 nm photoresist system, Bis(4-tert-butylphenyl)iodonium triflate (designated BBI-Tf) demonstrated a significantly higher photoacid generation efficiency than the sulfonium-based PAG triphenylsulfonium nonaflate (TPS-Nf). The efficiency, measured by a standard addition technique in a poly(NBHFA-co-NBTBE) polymer matrix, was ranked among the highest of the six PAGs tested [1]. This head-to-head comparison provides direct, quantifiable evidence for selecting this compound over a common sulfonium alternative in DUV lithography applications.
| Evidence Dimension | Relative Photoacid Generation Efficiency |
|---|---|
| Target Compound Data | BBI-Tf (Bis(4-tert-butylphenyl)iodonium triflate) exhibits high efficiency, ranked in the top tier of tested PAGs (order: BBI-Nf > BBI-Tf > BBI-PFOS) [1]. |
| Comparator Or Baseline | TPS-Nf (Triphenylsulfonium nonaflate) and BBI-Nf (Bis(4-tert-butylphenyl)iodonium nonaflate). Efficiency order: BBI-Nf > BBI-Tf > BBI-PFOS > TPS-Nf [1]. |
| Quantified Difference | Qualitative ranking shows BBI-Tf as having a superior efficiency to TPS-Nf and BBI-PFOS, though less than BBI-Nf [1]. |
| Conditions | Exposure to 157 nm light in a poly(NBHFA-co-NBTBE) polymer thin film resist formulation; measured by a standard addition technique [1]. |
Why This Matters
For 157 nm lithography process development, selecting a PAG with higher photoacid generation efficiency (BBI-Tf over TPS-Nf) can directly translate to improved resist sensitivity and potentially higher throughput.
- [1] Toba, Y. et al. Efficiency of photoacid generators in chemically amplified resists for 157nm lithography. Journal of Photopolymer Science and Technology, 19(3), 331-336 (2006). View Source
